molecular formula C23H28ClN3O3 B6482950 5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922088-52-6

5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B6482950
CAS No.: 922088-52-6
M. Wt: 429.9 g/mol
InChI Key: CYOMVSWYJFVSKM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted benzene ring linked to a complex side chain containing a morpholine ring and a 1-methyl-2,3-dihydro-1H-indole moiety. The structural complexity arises from the integration of multiple pharmacophores:

  • Chloro-methoxy benzamide core: Provides a rigid aromatic scaffold, often associated with enhanced binding affinity in receptor-targeted compounds.
  • Morpholine moiety: A six-membered oxygen- and nitrogen-containing heterocycle known to improve solubility and bioavailability .
  • 1-Methyl-2,3-dihydroindole group: A partially saturated indole derivative, which may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-26-8-7-17-13-16(3-5-20(17)26)21(27-9-11-30-12-10-27)15-25-23(28)19-14-18(24)4-6-22(19)29-2/h3-6,13-14,21H,7-12,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMVSWYJFVSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholine-dihydroindole side chain distinguishes it from simpler analogs with indole or benzothiazole groups. Morpholine may enhance water solubility compared to purely aromatic side chains .
  • Replacement of the dihydroindole moiety with benzothiazole () or benzothiadiazole () introduces sulfur-containing heterocycles, which could alter electronic properties and binding interactions.

Heterocyclic Side Chain Modifications

Compound Name Heterocycle in Side Chain Additional Features Molecular Weight Evidence Reference
Target Compound Morpholine + dihydroindole Methyl group on indole ~444.9 g/mol N/A
2-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide () Morpholine + benzothiazole Propyl linker 445.96 g/mol
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () Triazolo-pyridine + pyridazine Trifluoropropyl group ~600 g/mol (estimated)

Key Observations :

  • ’s compound incorporates a trifluoropropyl group and pyridazine, which may enhance metabolic stability and electron-withdrawing effects .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound is unavailable, insights can be drawn from related structures:

  • Chloro and methoxy groups : These substituents are conserved in many analogs (e.g., ) and are associated with improved receptor binding due to their electron-withdrawing and hydrogen-bonding properties.
  • Morpholine : Present in the target and , this group is linked to improved pharmacokinetic profiles in drug candidates .
  • Benzothiazole/Benzothiadiazole : Found in and , these sulfur-containing rings may confer rigidity and influence π-π stacking interactions.

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